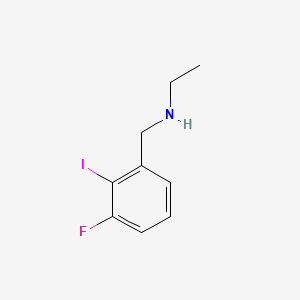

N-(3-Fluoro-2-iodobenzyl)ethanamine

Description

Properties

Molecular Formula |

C9H11FIN |

|---|---|

Molecular Weight |

279.09 g/mol |

IUPAC Name |

N-[(3-fluoro-2-iodophenyl)methyl]ethanamine |

InChI |

InChI=1S/C9H11FIN/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3 |

InChI Key |

ZSFMZZYLFMOPMX-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=C(C(=CC=C1)F)I |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 3-Fluoro-2-iodobenzaldehyde

The most widely reported method involves reductive amination of 3-fluoro-2-iodobenzaldehyde with ethylamine . This two-step process proceeds via imine formation followed by reduction (Figure 1).

Imine Formation

The aldehyde reacts with ethylamine in methanol or dichloromethane under acidic conditions (e.g., acetic acid or trifluoroacetic acid). The reaction typically achieves >90% conversion within 4–6 hours at room temperature.

- 3-Fluoro-2-iodobenzaldehyde (10 mmol) and ethylamine (12 mmol) are stirred in methanol with 1 eq. TFA at 25°C for 6 hours.

- Solvent removal yields the intermediate imine as a yellow oil (crude yield: 95%).

Reduction of Imine

The imine is reduced using selective agents to avoid aldehyde over-reduction:

Sodium Triacetoxyborohydride (STAB)

STAB in TFA selectively reduces the imine to the amine without affecting the aldehyde:

- Imine (5 mmol) and STAB (6 mmol) are stirred in DCE:TFA (4:1) at 0°C for 2 hours.

- Quenching with saturated NaHCO₃ and extraction yields N-(3-fluoro-2-iodobenzyl)ethanamine (isolated yield: 82%).

Ruthenium Catalysis

RuCl₂(PPh₃)₃ under H₂ (10–20 bar) enables scalable synthesis:

Alternative Synthetic Routes

Comparative Analysis of Methods

Table 1. Performance of Preparation Methods

Mechanistic Insights

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-2-iodobenzyl)ethanamine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products include azides, nitriles, and other substituted benzyl derivatives.

Oxidation: Products include benzaldehydes or benzoic acids.

Reduction: Products include reduced amines or alcohols.

Scientific Research Applications

N-(3-Fluoro-2-iodobenzyl)ethanamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-2-iodobenzyl)ethanamine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds or ionic interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares N-(3-Fluoro-2-iodobenzyl)ethanamine with similar ethanamine derivatives, focusing on substituent patterns, molecular properties, and reported biological activities:

Key Observations

Halogen Effects: Iodine at the 2-position (target compound) increases molecular weight and lipophilicity compared to analogs with single halogens (e.g., N-(3-Iodobenzyl)ethanamine ). This may enhance blood-brain barrier penetration but reduce metabolic stability due to steric hindrance.

Pharmacological Implications: NBOMe Series (e.g., 25I-NBOMe): These compounds exhibit high affinity for σ receptors and serotonin (5-HT₂A) receptors, leading to potent hallucinogenic effects . The absence of methoxy groups in the target compound suggests divergent receptor selectivity. Sigma Receptor Ligands: Compounds like N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine () show Ki values of 2–10 nM for σ1 receptors, highlighting the importance of trifluoromethoxy groups in binding. The target compound’s halogen placement may compete for similar hydrophobic pockets .

Toxicity Trends :

- NBOMe derivatives (e.g., 25I-NBOMe) are associated with severe toxicity, including seizures and fatalities, due to high receptor affinity and overdose risks . The target compound’s simpler structure may reduce off-target effects but requires empirical validation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Fluoro-2-iodobenzyl)ethanamine, and how can purity be validated?

- Methodology : Reductive amination is a viable approach, similar to the synthesis of structurally related ethanamine derivatives. For example, reacting 3-fluoro-2-iodobenzaldehyde with ethanamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under mild acidic conditions can yield the target compound. Post-synthesis, purity can be confirmed via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities .

Q. What spectroscopic techniques are critical for characterizing N-(3-Fluoro-2-iodobenzyl)ethanamine?

- Methodology : A combination of -NMR, -NMR, and Fourier-transform infrared (FT-IR) spectroscopy is essential. NMR helps identify the fluorine and iodine substituents’ electronic environments, while IR confirms the presence of amine (-NH) and aromatic C-I/C-F bonds. High-resolution MS (HRMS) further validates molecular weight and isotopic patterns. For conflicting spectral data, computational tools like density functional theory (DFT) can simulate spectra to cross-verify experimental results .

Q. How should stability and storage conditions be optimized for this compound?

- Methodology : Stability studies under varying temperatures (e.g., -20°C, 4°C, and room temperature) and humidity levels should be conducted using accelerated degradation protocols. Analytical techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal decomposition. Light sensitivity can be tested via UV-Vis spectroscopy under controlled irradiation. Store in amber vials at -20°C under inert gas (e.g., argon) to minimize oxidative degradation .

Advanced Research Questions

Q. How can receptor binding affinity and selectivity of N-(3-Fluoro-2-iodobenzyl)ethanamine be systematically evaluated?

- Methodology : Use radioligand displacement assays (e.g., -ketanserin for 5-HT2A receptors) to measure binding affinity (Ki). Functional activity can be assessed via calcium flux assays in transfected HEK293 cells. Cross-screen against related receptors (e.g., dopamine D2, adrenergic α1) to determine selectivity. Molecular docking studies with homology models of target receptors (e.g., 5-HT2A) provide insights into substituent effects on binding interactions .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for halogenated ethanamine derivatives?

- Methodology : Systematic variation of substituents (e.g., replacing iodine with bromine or chlorine) and comparative pharmacological profiling can isolate electronic vs. steric effects. Multivariate statistical analysis (e.g., principal component analysis) of SAR datasets identifies key physicochemical parameters (e.g., Hammett σ values, molar refractivity). In vivo behavioral assays in zebrafish or rodent models correlate receptor affinity with functional outcomes .

Q. How can regulatory compliance be ensured when handling N-(3-Fluoro-2-iodobenzyl)ethanamine?

- Methodology : Review regional controlled substance lists (e.g., U.S. DEA Schedule I, N.Y. Public Health Law § 3306) for structural analogs (e.g., NBOMe derivatives). Submit a Controlled Substance Analog Determination request to regulatory agencies if ambiguity exists. Implement strict inventory tracking and secure storage protocols compliant with 21 CFR Part 1301 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.